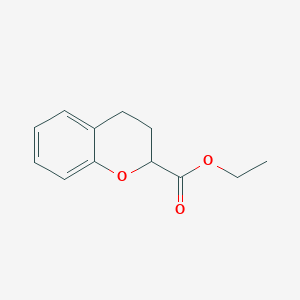

Ethyl Chroman-2-carboxylate

Description

Overview of Chroman Scaffolds in Organic Chemistry

The chroman scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged structure in organic and medicinal chemistry. nih.govnih.govmdpi.com This structural motif is present in a wide array of natural products and synthetic compounds that exhibit diverse biological properties. mdpi.comfrontiersin.org The versatility of the chroman framework allows for extensive functionalization, leading to a vast library of derivatives with tailored chemical and physical characteristics. nih.govresearchgate.net

Academic Importance of Chroman-2-carboxylate Derivatives

Within the broader family of chromans, chroman-2-carboxylate derivatives have garnered considerable academic attention. The presence of the carboxylate group at the 2-position provides a handle for further chemical transformations, making these compounds key intermediates in the synthesis of various heterocyclic systems. nih.govchemrxiv.org Research has demonstrated that the stereochemistry at the C2 position can significantly influence the biological activity of the resulting molecules, adding another layer of complexity and interest to their study. acs.org

Historical Context of Ethyl Chroman-2-carboxylate Research

The exploration of this compound and its analogs has a rich history rooted in the quest for novel therapeutic agents. Early studies focused on the synthesis and evaluation of its derivatives for various pharmacological activities. acs.orgacs.orgacs.org For instance, research in the 1970s investigated the potential of 6-substituted ethyl chroman-2-carboxylates as antilipidemic agents. acs.orgacs.org These foundational studies paved the way for more recent and sophisticated investigations into the molecule's potential.

Scope and Current Directions in this compound Research

Contemporary research on this compound is multifaceted, spanning from the development of novel synthetic methodologies to its application in the creation of complex molecular architectures. nih.govchemrxiv.orgacs.org A significant area of focus is its use as a precursor for chiral compounds, leveraging the stereocenter at the C2 position. acs.org Current investigations continue to explore the synthesis and biological evaluation of novel derivatives, with a particular emphasis on their potential in medicinal chemistry. nih.govacs.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOZUQKKUGXCEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of Ethyl Chroman 2 Carboxylate

Reactions of the Ester Moiety in Ethyl Chroman-2-carboxylate

The ester group in this compound is a primary site for nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, different esters, amides, and hydrazides.

Hydrolysis to Chroman-2-carboxylic Acid

The hydrolysis of the ethyl ester of chroman-2-carboxylate to its corresponding carboxylic acid is a fundamental transformation. This reaction can be catalyzed by either acid or base. youtube.comyoutube.com

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. youtube.comyoutube.com

Base-catalyzed hydrolysis (saponification) proceeds through the attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion, forming the carboxylic acid. The ethoxide ion then deprotonates the carboxylic acid to give a carboxylate salt. youtube.com An acidic workup is required to protonate the carboxylate and obtain the final chroman-2-carboxylic acid. youtube.comdoubtnut.comdoubtnut.com

This hydrolysis is a key step in the synthesis of certain pharmaceutical compounds where the carboxylic acid moiety is required.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. masterorganicchemistry.comyoutube.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comorganic-chemistry.org

Acid-catalyzed transesterification: The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack of an alcohol molecule. masterorganicchemistry.com

Base-catalyzed transesterification: This typically involves an alkoxide as the nucleophile. masterorganicchemistry.com To avoid unwanted side reactions, the alkoxide used should correspond to the alcohol being used for the exchange. youtube.com

The general mechanism for base-catalyzed transesterification involves the addition of an alkoxide to the ester's carbonyl group, forming a tetrahedral intermediate, which then eliminates the original alkoxy group to form the new ester. masterorganicchemistry.com Catalysts like N-heterocyclic carbenes (NHCs) can promote these reactions under mild conditions. organic-chemistry.org

Table 1: Examples of Transesterification Reactions

| Catalyst | Reactant | Product | Conditions | Yield |

|---|---|---|---|---|

| Zn-cluster | Alcohols | Acetates | Refluxing in EtOAc | Very good |

| Y5(OiPr)13O | Vinyl or isopropenyl acetate | Corresponding esters | Room temperature | - |

| N-heterocyclic carbenes | Carboxylic esters | - | Room temperature | - |

| K2HPO4 | - | Methyl esters | Mild | - |

Amidation and Hydrazinolysis Reactions

Amides can be synthesized from this compound by reacting it with ammonia (B1221849) or primary or secondary amines. google.comkhanacademy.org This reaction is generally slower than hydrolysis and often requires heating. khanacademy.org The reaction of an ester with an amine proceeds via nucleophilic acyl substitution to form an amide. google.comkhanacademy.org For instance, chroman-2-carboxamides can be formed and subsequently reduced to obtain 2-aminomethylchroman derivatives. google.com Various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be used to facilitate the formation of the amide bond. youtube.com

Hydrazinolysis involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303), typically in a solvent like ethanol, to yield the corresponding hydrazide. researchgate.netnih.gov For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can lead to the formation of N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.govnih.govmdpi.com However, this reaction can sometimes lead to ring-opening products, such as salicylaldehyde (B1680747) azine and malonohydrazide, depending on the reaction conditions and the structure of the starting chromene. researchgate.netnih.govmdpi.com

Reactivity of the Chroman Ring System

The chroman ring system, consisting of a fused benzene (B151609) and dihydropyran ring, also exhibits reactivity, particularly at the aromatic ring and through modifications of the heterocyclic ring.

Electrophilic Substitution on the Aromatic Ring (e.g., Nitration, Bromination)

The benzene ring of the chroman system can undergo electrophilic aromatic substitution reactions. uci.edumasterorganicchemistry.commasterorganicchemistry.com The position of substitution is directed by the activating and directing effects of the substituents already present on the ring. libretexts.org

Nitration: This involves the introduction of a nitro group (-NO2) onto the aromatic ring. It is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.comyoutube.comresearchgate.net For ethylbenzene, nitration with nitric acid and acetic anhydride (B1165640) yields a mixture of 1-ethyl-4-nitrobenzene and 1-ethyl-2-nitrobenzene. google.com

Bromination: The substitution of a hydrogen atom with a bromine atom on the aromatic ring is achieved using bromine (Br2) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3). libretexts.orgorganic-chemistry.org The catalyst polarizes the bromine molecule, making it more electrophilic. uci.edu Alternatively, reagents like N-bromosuccinimide (NBS) in concentrated sulfuric acid can be used for the bromination of deactivated aromatic compounds. organic-chemistry.org The Hell-Volhard-Zelinskii reaction allows for the α-bromination of carboxylic acids using Br2 and a catalytic amount of phosphorus tribromide (PBr3). libretexts.org

Table 2: Electrophilic Substitution Reactions on Aromatic Rings

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | NO2+ | Nitroaromatic compound |

| Bromination | Br2, FeBr3 | Br+ | Bromoaromatic compound |

Ring-Opening and Ring-Closing Reactions of Chroman Derivatives

The heterocyclic ring of chroman derivatives can undergo ring-opening and ring-closing reactions, often under specific conditions or with particular reagents. Aziridines, which are three-membered nitrogen-containing heterocycles, are known for their susceptibility to ring-opening reactions due to ring strain. clockss.org Nucleophilic attack on the aziridine (B145994) ring, particularly in aziridine-2-carboxylates, can lead to the formation of α- and β-amino acids. clockss.org

In the context of chromone (B188151) derivatives, which are related to chromans, the pyrone ring can be opened by nucleophiles. For instance, the reaction of 3-iodochromone with amines can lead to a ring-opening/ring-closing sequence, ultimately forming chroman-2,4-diones. nih.govresearchgate.netacs.org This process, sometimes referred to as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, highlights the dynamic nature of the chromone system. nih.gov Similarly, chromone-3-carboxylic acid can undergo transformations involving the γ-pyrone ring to yield functionalized benzoxocinones and pyranochromenes. tubitak.gov.tr

Ring-closing metathesis is another powerful tool for constructing chromene derivatives from appropriately substituted styrenyl allyl ether dienes. google.com These reactions demonstrate the versatility of the chroman and related heterocyclic systems in synthetic organic chemistry.

Hydrogenation and Reductive Transformations

The chemical structure of this compound, featuring an ester functional group, allows for several hydrogenation and reductive transformation pathways. The primary target for reduction is the carbonyl group of the ester, which can be converted to an alcohol.

Hydrogenation to Alcohol: The catalytic hydrogenation of esters to their corresponding primary alcohols is a fundamental transformation in organic synthesis. For this compound, this reaction would yield chroman-2-methanol. This process typically requires robust catalysts and specific reaction conditions due to the lower reactivity of the ester's carbonyl group compared to that of ketones or aldehydes. Commonly employed catalysts for ester hydrogenation include copper-based systems, such as copper chromite (Adkins catalyst), which are known for their high activity in reducing C=O bonds without cleaving C-C bonds. researchgate.net The reaction is generally performed under high pressure of hydrogen gas and at elevated temperatures. google.com The general mechanism involves the coordination of the ester to the metal catalyst surface, followed by hydride transfer and subsequent release of the alcohol product. rsc.org

Reductive Amination Pathways: Another significant reductive transformation is reductive amination, which converts a carbonyl-containing molecule into an amine. libretexts.org While this compound cannot directly undergo this reaction, its derivatives can. The process typically involves two steps: the formation of an intermediate imine or enamine, followed by its reduction. masterorganicchemistry.com

A plausible pathway would begin with the hydrolysis of this compound to its corresponding Chroman-2-carboxylic acid . This acid can then be used in a one-pot reaction with an amine and a reducing agent. nih.gov The reaction proceeds through the in-situ formation of an amide, which is then reduced to the target amine. nih.gov A variety of reducing agents can be employed, with silanes like phenylsilane, catalyzed by zinc acetate, being a practical option that tolerates a range of functional groups. nih.gov This two-step, one-pot sequence allows for the direct conversion of carboxylic acids into secondary or tertiary amines. organic-chemistry.org

Advanced Chemical Transformations and Derivatizations

Decarboxylative Reactions of Chroman-2-carboxylic Acid Analogs

Decarboxylation, the removal of a carboxyl group, is a powerful tool for forming new carbon-carbon bonds. While direct decarboxylation of Chroman-2-carboxylic acid is challenging, related structures like chromone-3-carboxylic acids serve as effective substrates in "doubly decarboxylative" reactions. In these processes, both the chromone-derived acid and a reaction partner lose a molecule of CO2, driving the formation of a new bond.

One notable example is the doubly decarboxylative Michael-type addition. Here, a chromone-3-carboxylic acid reacts with a partner like pyridylacetic acid under Brønsted base catalysis. The reaction proceeds through the loss of CO2 from both reactants to generate the nucleophile and activate the Michael acceptor, ultimately forming products such as 2-(Pyridylmethyl)chroman-4-ones .

A similar strategy employs visible-light photoredox catalysis in a doubly decarboxylative Giese reaction. In this method, a chromone-3-carboxylic acid acts as a radical acceptor after decarboxylation, while a radical donor is generated from the decarboxylation of a redox-active ester, such as an N-(acyloxy)phthalimide. This process, which involves two independent decarboxylation events, allows for the synthesis of various 2-substituted-chroman-4-ones under mild conditions.

Coupling Reactions Involving Chroman-2-carboxylate Intermediates

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. libretexts.orgnih.gov While this compound itself is not typically a direct partner in these reactions, its halogenated or triflated derivatives are excellent intermediates for such transformations.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com A hypothetical, yet standard, synthetic route would involve the preparation of a halogenated derivative, for instance, Ethyl 6-bromochroman-2-carboxylate . This intermediate could then be coupled with various aryl or vinyl boronic acids.

The catalytic cycle for this transformation involves three key steps: libretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the chroman derivative, forming a palladium(II) intermediate.

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

This approach allows for the synthesis of a wide array of biaryl or vinyl-substituted chroman derivatives, which are valuable scaffolds in medicinal chemistry and materials science. nih.gov The reaction conditions are generally mild and tolerate a wide variety of functional groups on both coupling partners. mdpi.com

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The active Pd(0) catalyst reacts with the aryl halide (R-X), inserting into the C-X bond to form a Pd(II) complex (R-Pd-X). |

| Transmetalation | In the presence of a base, the organic group (R') from the organoboron reagent (R'-B(OH)2) is transferred to the Pd(II) complex, replacing the halide (X) to form a new complex (R-Pd-R'). |

| Reductive Elimination | The two organic groups (R and R') on the Pd(II) complex are eliminated to form the final coupled product (R-R'), regenerating the Pd(0) catalyst for the next cycle. |

Cycloaddition Reactions on Chroman-Derived Acceptors

Cycloaddition reactions are concerted chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. masterorganicchemistry.com The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful methods for constructing six-membered rings. chemistrysteps.com In this context, chromene derivatives, which are unsaturated precursors to the chroman skeleton, can act as the two-π-electron component, known as the dienophile.

For a chromene derivative to be an effective dienophile, its double bond must be "activated" by an electron-withdrawing group. libretexts.org The ester group in a hypothetical Ethyl chromene-2-carboxylate would serve this purpose, making the double bond electron-poor and thus a good acceptor for the four-π-electron diene. The reaction would proceed via a single, concerted transition state to form a new, complex polycyclic ring system, retaining the stereochemistry of the dienophile in the final product. libretexts.org

Beyond the Diels-Alder reaction, chromone derivatives, which are closely related to the chroman scaffold, can participate in other types of cycloadditions. For example, the 2,3-double bond of Ethyl 5-hydroxy-4-oxo-8-propyl-4H- libretexts.orgbenzopyran-2-carboxylate has been shown to undergo a cyclopropanation reaction (a formal [2+1] cycloaddition) with carbenoids generated from chloroacetone (B47974) under basic conditions. This demonstrates the ability of the activated double bond within the chroman ring system to act as an acceptor in various cycloaddition pathways.

Spectroscopic and Structural Characterization of Ethyl Chroman 2 Carboxylate Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons) within a molecule. For ethyl chroman-2-carboxylate analogs, characteristic signals are observed for the aromatic protons, the protons on the chroman ring, and the protons of the ethyl ester group.

For instance, in the ¹H NMR spectrum of a furan-containing analog, the aromatic protons appear as doublets of doublets in the range of δ 7.55-6.48 ppm. rsc.org The protons of the ethyl group typically show a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group. rsc.org The specific chemical shifts and coupling constants are highly dependent on the substituents on the chroman ring and the aromatic portion of the molecule.

Table 1: Representative ¹H NMR Data for this compound Analogs

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.48-7.55 | dd | 0.8-3.6 |

| -OCH2- (ethyl) | ~4.29 | t | 6.7 |

| Ring -CH2- | 2.12-2.20 | m | |

| Ring -CH2- | 1.79-1.87 | m | |

| -CH3 (ethyl) | ~1.34 | t | 7.1 |

Note: Data is illustrative and can vary based on the specific analog and solvent used. rsc.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. In this compound analogs, the carbonyl carbon of the ester group is typically found at the low-field end of the spectrum, often in the range of 160-170 ppm. libretexts.org Aromatic carbons resonate in the region of approximately 115-160 ppm, while the aliphatic carbons of the chroman ring and the ethyl group appear at higher fields (lower ppm values). rsc.orglibretexts.org

Table 2: Representative ¹³C NMR Data for this compound Analogs

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~166.0-170.5 |

| Aromatic-C | ~111.8-158.8 |

| -OCH2- (ethyl) | ~60.5-64.4 |

| Ring -C- | ~27.9-30.1 |

| -CH3 (ethyl) | ~14.1 |

Note: Data is illustrative and can vary based on the specific analog and solvent used. rsc.orglibretexts.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in tracing the proton-proton networks within the chroman ring and the ethyl group. sdsu.eduslideshare.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This technique is invaluable for unambiguously assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduprinceton.edu This is crucial for piecing together the entire molecular framework, for example, by connecting the ethyl ester group to the C-2 position of the chroman ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. slideshare.net This is particularly useful for determining the stereochemistry and conformation of the molecule.

Together, these 2D NMR experiments provide a detailed and unambiguous picture of the molecular structure of this compound analogs. slideshare.nethuji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. bellevuecollege.edu For this compound and its analogs, the IR spectrum will prominently feature a strong absorption band for the ester carbonyl (C=O) stretching vibration, typically in the range of 1720-1750 cm⁻¹. libretexts.orglibretexts.org Other characteristic absorptions include C-H stretching vibrations for both aromatic and aliphatic protons, and C-O stretching vibrations for the ester and the chroman ether linkage. rsc.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1720-1750 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2980 | Medium-Strong |

| C-O (Ester/Ether) | 1000-1300 | Strong |

Note: The exact positions of the absorption bands can be influenced by the specific molecular structure and its environment. rsc.orglibretexts.orglibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structure elucidation. uni-saarland.de The molecular ion peak (M⁺) in the mass spectrum of this compound corresponds to the molecular weight of the compound. savemyexams.com Fragmentation of the molecular ion can lead to characteristic fragment ions. For example, the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl carboxylate group are common fragmentation pathways for esters. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound and its fragments. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. researchgate.nettechnologynetworks.com The absorption of this radiation leads to electronic transitions, and the specific wavelengths absorbed provide valuable information about the electronic structure, particularly the nature of the chromophores and the extent of conjugation within the molecule. uobabylon.edu.iq For organic compounds, the most significant transitions observed are typically π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). masterorganicchemistry.com

The chromophoric system of this compound is primarily composed of the benzene (B151609) ring fused to the dihydropyran ring. The key electronic transitions are associated with this aromatic system, as well as the non-bonding electrons on the heterocyclic oxygen atom and the oxygen atoms of the ethyl carboxylate group at the C-2 position. uobabylon.edu.iqmsu.edu

The benzene component is expected to exhibit two characteristic π→π* absorption bands. These are the intense E2 band (typically around 204 nm) and the much weaker, vibrationally-structured B-band (or benzenoid band) around 254 nm. egyankosh.ac.in Substitution on the benzene ring, as in the chroman system, typically causes a bathochromic shift (a shift to longer wavelengths) of these absorptions.

The carbonyl group (C=O) of the ester function and the ether oxygen of the dihydropyran ring possess non-bonding electron pairs (n-electrons). These electrons can undergo n→π* and n→σ* transitions, respectively. The n→π* transition of an ester carbonyl is typically weak and appears at a shorter wavelength, around 210 nm. uobabylon.edu.iq The n→σ* transitions of the ether oxygen occur at even higher energies (typically below 200 nm) and are often not observed in standard UV-Vis spectra. msu.edu

Due to the saturated nature of the dihydropyran ring in this compound, there is no extended conjugation between the benzene ring and the C-2 carboxylate group through the heterocyclic ring itself. The electronic spectrum is therefore expected to be dominated by the absorptions of the substituted benzene chromophore, with some influence from the attached auxochromic groups.

Table 1: Expected Electronic Transitions for Functional Groups in this compound

| Functional Group/System | Chromophore | Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| Benzene Ring | C=C | π → π* (B-band) | ~255 | Weak (~200) |

| Benzene Ring | C=C | π → π* (E2-band) | ~205 | Strong (~7,000) |

| Ester | C=O | n → π | ~210 | Weak (~100) |

| Ether | -O- | n → σ | ~190 | Strong |

Detailed Research Findings from Analogs

Direct experimental UV-Vis spectral data for this compound is not extensively reported in the surveyed literature. However, analysis of structurally related analogs, particularly chromone (B188151) derivatives, provides significant insight into the electronic characteristics of the core structure. Chromones differ from chromans by the presence of a carbonyl group at the C-4 position and a double bond between C-2 and C-3, creating a highly conjugated system.

This extended conjugation in chromone-2-carboxylic esters results in a significant bathochromic (red) shift of the main π→π* absorption band to well above 300 nm. researchgate.net For instance, various substituted coumarins (isomers of chromones) exhibit strong absorption maxima in methanol (B129727) at wavelengths between 329 and 352 nm. researchgate.net Similarly, the UV spectrum of 2'-Methoxyacetophenone, which contains a benzene ring conjugated to a carbonyl group, shows two distinct maxima around 250 nm and 310 nm. csic.es

The comparison illustrates the profound effect of conjugation. The lack of the C4-keto group and C2=C3 double bond in the this compound structure means its absorption maxima will occur at significantly shorter wavelengths than those observed for chromones or coumarins, likely in the 250-280 nm region for the primary aromatic band, consistent with a substituted benzene ring rather than a more extended conjugated system. masterorganicchemistry.comegyankosh.ac.in

Table 2: Experimental UV-Vis Absorption Data for Selected Structural Analogs

| Compound Name | Structure | λmax (nm) | Solvent |

| 2'-Methoxyacetophenone csic.es | ~250, ~310 | Water/Acetonitrile/Ethanol (B145695) | |

| 7-Hydroxy-4-methylcoumarin researchgate.net | 352 | Methanol | |

| 7-Hydroxy-4-chloromethylcoumarin researchgate.net | 330 | Methanol | |

| 6,7-Dihydroxy-4-chloromethylcoumarin researchgate.net | 348 | Methanol |

Computational and Theoretical Studies on Ethyl Chroman 2 Carboxylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For chroman-2-carboxylate systems, DFT calculations are employed to predict their geometry, electronic properties, and chemical reactivity.

Detailed research findings from DFT studies help in understanding the molecule's behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For related organic molecules, DFT has been used to calculate electronic properties, providing a framework for understanding compounds like Ethyl Chroman-2-carboxylate. nih.gov

Table 1: Representative DFT-Calculated Properties for Heterocyclic Compounds Note: This table is illustrative of typical data obtained from DFT calculations on related organic molecules, as specific data for this compound is not readily available in the provided sources.

| Calculated Property | Typical Significance |

| HOMO Energy | Indicates the ability to donate an electron |

| LUMO Energy | Indicates the ability to accept an electron |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity |

| Dipole Moment | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack |

Conformational Analysis and Molecular Dynamics Simulations of Chroman-2-carboxylate Derivatives

The biological activity and chemical reactivity of chroman-2-carboxylate derivatives are heavily influenced by their three-dimensional shape or conformation. The dihydropyran ring of the chroman moiety is not planar and typically adopts a distorted half-chair or sofa conformation. stuba.skresearchgate.net

Conformational analysis, often performed using DFT calculations, helps identify the most stable (lowest energy) conformations of the molecule. For 2-substituted chromanes, the substituent at the C2 position can exist in either an axial or equatorial position. Studies on various 2-substituted chromanes, including 2-carboxyl chromanes, have shown that the conformational distribution can fluctuate significantly based on the computational parameters used. nih.govsemanticscholar.orgmdpi.com For instance, in one analysis, the conformer with a C2 substituent in the equatorial position accounted for over 95% of the conformational equilibrium mixture. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time in a simulated environment (e.g., in a solvent). mdpi.com These simulations can reveal how the molecule flexes, changes conformation, and interacts with surrounding solvent molecules. mdpi.comnih.gov For chroman-2-carboxylate derivatives, MD can be used to study the stability of different conformers in solution and to understand how solvent interactions influence the conformational equilibrium, which is crucial for predicting their behavior in biological systems or as reactants in solution-phase chemistry. nih.govrsc.org

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface)

The way molecules arrange themselves in a solid-state crystal lattice is determined by a network of intermolecular interactions. Understanding this crystal packing is vital for fields like materials science and drug development, as it influences properties such as solubility and melting point.

X-ray crystallography is the primary experimental technique for determining molecular structures in the solid state. For several chromane (B1220400) and coumarin (B35378) (2-oxo-2H-chromene) carboxylate derivatives, crystal structures have been determined, revealing the key interactions that stabilize the crystal lattice. stuba.skresearchgate.netresearchgate.netresearchgate.netiucr.org These interactions often include conventional hydrogen bonds (e.g., O-H···O, N-H···O) and weaker C-H···O contacts. stuba.skresearchgate.netresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. uomphysics.netnih.govnih.govuomphysics.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of atomic contacts. For example, in the crystal structure of ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, a related coumarin derivative, Hirshfeld analysis showed that H···H and O···H interactions were the dominant contributors to crystal packing, accounting for approximately 75% of all interactions. uomphysics.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Coumarin Derivative Source: Adapted from data on ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. uomphysics.net

| Interaction Type | Contribution (%) |

| H···H | 40.7 |

| O···H / H···O | 34.0 |

| C···H / H···C | 17.7 |

| O···C / C···O | 5.4 |

| O···O | 2.0 |

Mechanistic Investigations of Reactions involving Chroman-2-carboxylates via Computational Methods

Computational methods are invaluable for elucidating the step-by-step mechanisms of chemical reactions, including the synthesis of chroman structures. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathway. rsc.orgbris.ac.uk

For example, DFT calculations have been used to clarify the mechanism and stereoselectivity of the nickel-catalyzed asymmetric reductive cyclization of aryl chained alkynones to synthesize chroman derivatives. chemrxiv.org These studies can propose a catalytic cycle, identifying key intermediates and the enantioselectivity-determining step. chemrxiv.orgrsc.org

While direct computational studies on reactions involving this compound as a reactant are sparse in the provided literature, studies on the synthesis of the chroman ring system provide relevant insights. For instance, the mechanism of asymmetric intramolecular nucleophilic substitution of certain benzaldehydes to form chromanes has been studied via DFT. chim.it Similarly, computational studies have been applied to understand decarboxylative reactions that use coumarin-3-carboxylic acids (which are structurally related to chroman-2-carboxylic acids) as starting materials to form substituted chroman-2-ones. mdpi.comnih.gov These investigations confirm reaction pathways and help rationalize the observed product yields and selectivities.

Theoretical Studies on Stereoselectivity and Enantioselectivity in Chroman Systems

Many applications of chromanes require a specific stereoisomer (enantiomer or diastereomer). Theoretical studies play a critical role in understanding and predicting the stereochemical outcome of asymmetric syntheses. chim.itnih.gov

DFT calculations are frequently used to model the transition states that lead to different stereoisomers. The calculated energy difference between these diastereomeric transition states can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction. A lower energy transition state corresponds to the major product formed. chemrxiv.orgrsc.orgresearchgate.net

In the context of chroman synthesis, computational studies have explored the origin of enantioselectivity in various catalytic reactions. chemrxiv.orgchim.it For instance, in the Ni-catalyzed reductive cyclization of alkynones, DFT calculations helped to propose a dimeric metallacyclic model for the catalytic cycle and explain the excellent enantioselectivity observed. chemrxiv.org For 2-substituted chromanes, including chroman-2-carboxylic acids and their esters, theoretical calculations have been used to correlate the stereochemistry at the C2 position with chiroptical properties like specific optical rotation. nih.govsemanticscholar.orgmdpi.com These studies found that predicting such properties for 2-carboxyl chromanes can be challenging due to fluctuating conformational distributions, highlighting the complexity of modeling these flexible systems accurately. semanticscholar.orgmdpi.com

Applications of Ethyl Chroman 2 Carboxylate in Organic Synthesis and Chemical Development

Ethyl Chroman-2-carboxylate as a Versatile Building Block in Organic Synthesis

The chroman moiety is a privileged structure found in a wide array of natural products and biologically active compounds. This compound serves as a valuable starting material for the synthesis of more complex molecules due to the reactivity of its ester group and the potential for modification of the chroman ring. While specific examples detailing the extensive use of this compound as a versatile building block are not extensively documented in readily available literature, the broader class of chromone (B188151) and chroman derivatives are well-recognized for their synthetic utility. For instance, related compounds like 3-formylchromones are known to be diverse building blocks for the synthesis of various fused heterocyclic systems. researchgate.net The ester functionality in this compound allows for common chemical transformations such as hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, and reduction to yield the corresponding alcohol, thereby providing access to a range of functionalized chroman derivatives.

Precursors for the Synthesis of Complex Heterocyclic Structures

The synthesis of complex, fused heterocyclic systems is a cornerstone of modern organic and medicinal chemistry. While direct applications of this compound as a precursor are not widely reported, the closely related ethyl 2-oxo-2H-chromene-3-carboxylate is a well-established starting material for the synthesis of various heterocyclic compounds. For example, its reaction with hydrazine (B178648) hydrate (B1144303) has been explored for the synthesis of pyrazole (B372694) derivatives. nih.gov Although this reaction can lead to different products depending on the conditions, it highlights the potential of the chromene-3-carboxylate scaffold to be transformed into other heterocyclic rings. The chroman backbone itself is a key feature in many natural products, including those with spiroketal structures, indicating the importance of this scaffold in the synthesis of complex natural products. nih.gov The development of synthetic strategies to access such complex molecules often relies on the use of functionalized chroman building blocks.

Role in Skeletal Editing of Natural Products

Skeletal editing is a modern synthetic strategy that allows for precise modifications to the core framework of a molecule, offering a powerful tool for the diversification of complex molecules like natural products. chemscene.com Recent advancements have demonstrated the application of skeletal editing in transforming 1-tetralones into chroman derivatives, including chroman-2-carboxylic acids. rsc.orgmdpi.com This carbon-to-oxygen atom swap strategy showcases the utility of being able to access the chroman scaffold from different precursors. This approach has been applied to the skeletal editing of natural products, underscoring the importance of the chroman-2-carboxylate framework in medicinal chemistry and drug discovery. rsc.orgmdpi.com By enabling the modification of the fundamental skeleton of a molecule, chemists can generate novel analogs with potentially improved properties.

Development of Chiral Inducers and Their Applications in Materials Science

The development of chiral materials is of significant interest for applications in optics, electronics, and sensing. Optically active derivatives of chroman-2-carboxylate have shown promise as chiral inducers in liquid crystals.

Optically Active Chroman-2-carboxylate Derivatives as Chiral Dopants for Liquid Crystals

Chiral dopants are additives used to induce a helical twist in nematic liquid crystals, leading to the formation of cholesteric phases, which have applications in displays and sensors. Optically active 2-methylchroman-2-carboxylic acid derivatives have been synthesized and investigated as new chiral dopants for nematic liquid crystals. These studies demonstrate that the rigid chroman structure can effectively induce chirality in the liquid crystal host.

Structure-Helical Twisting Power Relationship Studies

The efficiency of a chiral dopant is quantified by its helical twisting power (HTP). Studies on optically active 2-methylchroman-2-carboxylic acid derivatives have explored the relationship between their molecular structure and their HTP. It has been shown that the functional groups and the flexible terminal structures attached to the chroman core play a crucial role in determining the helical twisting power. For instance, the presence of certain substituents can significantly influence the pitch of the induced helix in the liquid crystal phase. A clear correlation has been observed between the helicity of the dihydropyran ring in 2-substituted chromanes and their specific optical rotations, which is a key factor in their chiral induction ability.

Below is a table summarizing the findings from a study on the helical twisting power of a specific chroman-2-carboxylate derivative.

| Compound | Helical Twisting Power (HTP) / µm⁻¹ | Molar Helical Twisting Power (MHTP) / µm⁻¹ mol⁻¹ kg |

| Ethyl 6-benzyloxy-2-methylchroman-2-carboxylate | 11.2 | 3.65 |

Exploration of Structure-Activity Relationships (SAR) in Chemical Design (excluding biological outcomes)

The study of structure-activity relationships (SAR) is fundamental to chemical design, aiming to understand how the molecular structure of a compound influences its properties and reactivity. In the context of chroman-2-carboxylate derivatives, SAR studies that are independent of biological outcomes are less common in the literature. However, the principles of SAR can be applied to understand how modifications to the this compound scaffold affect its physicochemical properties, which in turn are crucial for its application in synthesis and materials science.

Utility in Catalysis and Reaction Development

The chroman framework, a core component of this compound, is a significant structural motif in a multitude of natural products and biologically active compounds. nih.gov Consequently, the development of catalytic and stereoselective methods for the synthesis of chiral chromans has been a major focus in organic chemistry. While this compound is more frequently the target of catalytic synthesis rather than a catalyst itself, its inherent chirality and functional groups present potential for its application in the development of new catalytic processes.

The primary role of catalysis in the context of this compound has been in its own asymmetric synthesis. Various organocatalytic and metal-catalyzed reactions have been developed to produce enantiomerically enriched chroman derivatives. For instance, organocatalytic domino reactions, such as oxa-Michael-nitro-Michael cascades, have been effectively employed in the synthesis of polysubstituted chiral chromans. nih.govresearchgate.net Similarly, asymmetric [4+2] cyclizations catalyzed by chiral phosphoric acids or chiral-at-metal rhodium complexes have proven to be powerful strategies for constructing the chiral chroman skeleton. rsc.orgrsc.org

Although direct applications of this compound as a catalyst are not extensively documented, its structure suggests potential utility as a chiral ligand in asymmetric catalysis. The carboxylate functionality can coordinate with a metal center, and the chiral chroman backbone can provide the necessary stereochemical environment to induce enantioselectivity in a variety of transformations. This approach is conceptually similar to the use of other chiral carboxylic acids and their derivatives in catalysis.

Furthermore, this compound serves as a valuable and versatile building block in the synthesis of more complex molecules that may possess catalytic activity. The ester and the chroman ring can be chemically modified to introduce other functionalities or to be incorporated into larger, more elaborate catalyst scaffolds. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides or other derivatives.

The development of novel synthetic routes to chromone-2-carboxylic acids, the unsaturated precursors to chroman-2-carboxylates, highlights their importance as synthons in medicinal chemistry and potentially in the development of new catalysts. nih.gov The accessibility of these chiral building blocks through methods like enzymatic resolution of racemic esters further enhances their potential application in catalysis, where enantiopurity is often crucial. rsc.org

Q & A

Q. How can the molecular structure of Ethyl Chroman-2-carboxylate be confirmed experimentally?

To validate the molecular structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. This technique provides atomic-level resolution of bond lengths, angles, and stereochemistry. For effective results:

- Grow high-quality crystals using vapor diffusion or slow evaporation.

- Collect diffraction data with a synchrotron or laboratory X-ray source.

- Refine the structure using software like SHELXL, which applies least-squares methods to minimize discrepancies between observed and calculated diffraction patterns .

- Cross-validate with spectroscopic data (e.g., NMR, IR) to confirm functional groups.

Q. What analytical techniques are suitable for assessing the purity of this compound?

High-performance liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC-MS) are preferred for purity quantification:

- HPLC : Use a reverse-phase C18 column with UV detection (e.g., 254 nm). Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .

- GC-MS : Employ a non-polar capillary column (e.g., DB-5MS) to separate volatile derivatives. Compare retention indices and mass spectra with reference libraries .

- Report purity as a percentage normalized to area-under-the-curve (AUC) values.

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations, such as the B3LYP hybrid functional, are widely used to model electronic properties:

- Optimize geometry at the B3LYP/6-311+G(d,p) level to balance accuracy and computational cost.

- Calculate HOMO-LUMO gaps, electrostatic potentials, and partial charges to infer reactivity and intermolecular interactions .

- Validate results against experimental UV-Vis spectra and cyclic voltammetry data.

Q. What strategies resolve contradictions between experimental and computational data for this compound?

Discrepancies often arise from approximations in computational models or experimental artifacts. Mitigate via:

- Sensitivity Analysis : Vary DFT parameters (e.g., basis sets, exchange-correlation functionals) to assess robustness .

- Error Propagation Modeling : Quantify uncertainties in experimental measurements (e.g., NMR chemical shift tolerances).

- Meta-Analysis Frameworks : Systematically compare multiple studies using tools like PRISMA guidelines to identify consensus or outliers .

Q. How to design experiments optimizing the synthesis of this compound?

Apply Design of Experiments (DoE) methodologies:

- Identify critical variables (e.g., catalyst loading, temperature, solvent polarity).

- Use a central composite design to explore factor interactions and model response surfaces.

- Validate predictions with confirmatory runs and statistical tests (e.g., ANOVA) .

Methodological and Ethical Considerations

Q. What are best practices for presenting spectroscopic data in publications?

Follow IUPAC guidelines:

- NMR : Report δ values (ppm) relative to TMS, multiplicity, coupling constants (Hz), and integration. Include raw FID data in supplementary materials.

- IR : Label key absorption bands (e.g., carbonyl stretch at ~1700 cm⁻¹) and specify instrument resolution.

- MS : Provide molecular ion peaks and fragmentation patterns with ionization methods (e.g., EI/CI) .

Q. How to ensure ethical rigor in reporting synthetic yields or biological activity data?

- Avoid selective reporting: Disclose all replicates, including outliers.

- Use standardized metrics (e.g., IC₅₀ ± SEM for bioactivity).

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.